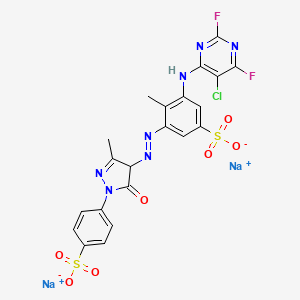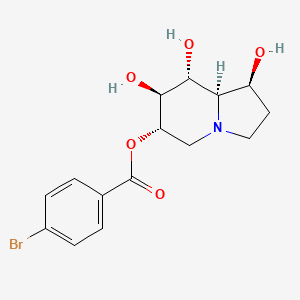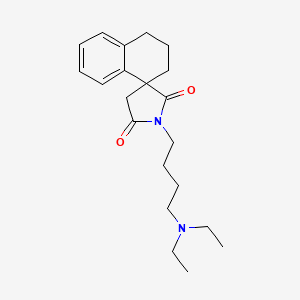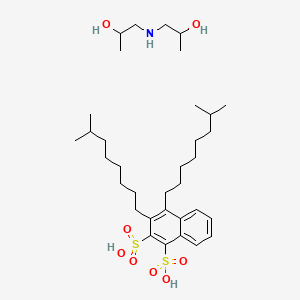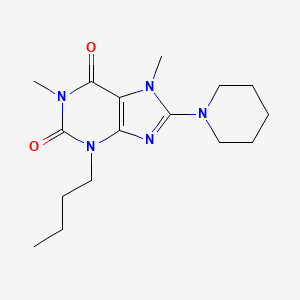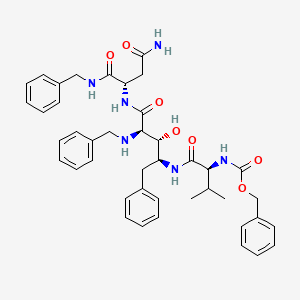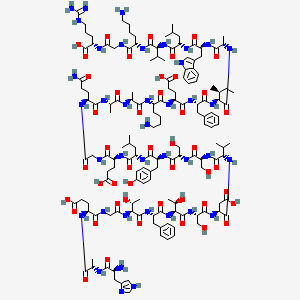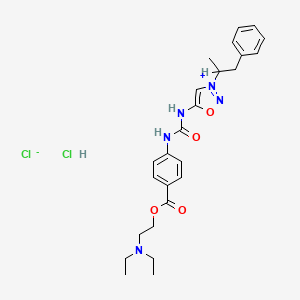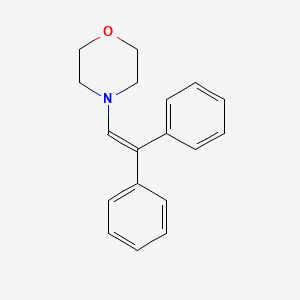![molecular formula C14H16N4O8 B12789293 8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol CAS No. 1653-52-7](/img/structure/B12789293.png)
8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol is a compound that combines two distinct chemical structures: 8-methyl-8-azabicyclo[3.2.1]octan-3-one and 2,4,6-trinitrophenol. The former is a bicyclic structure often associated with tropane alkaloids, while the latter is a nitroaromatic compound known for its explosive properties. This unique combination results in a compound with interesting chemical and physical properties, making it a subject of scientific research in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
2,4,6-trinitrophenol, also known as picric acid, is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid excessive nitration and decomposition of the product.
Industrial Production Methods: Industrial production of 8-methyl-8-azabicyclo[3.2.1]octan-3-one involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production of 2,4,6-trinitrophenol on an industrial scale follows similar nitration processes but with enhanced safety measures due to its explosive nature.
Chemical Reactions Analysis
Types of Reactions: 8-methyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
2,4,6-trinitrophenol is known for its reactivity in nitration and reduction reactions. It can be reduced to form aminophenols under specific conditions.
Major Products: The major products formed from the reactions of 8-methyl-8-azabicyclo[3.2.1]octan-3-one include various derivatives with modified functional groups. For 2,4,6-trinitrophenol, the reduction products include aminophenols and other nitrogen-containing compounds.
Scientific Research Applications
8-methyl-8-azabicyclo[3.2.1]octan-3-one is widely studied for its role in the synthesis of tropane alkaloids, which have significant biological activities . These alkaloids are used in medicinal chemistry for the development of drugs targeting the central nervous system.
2,4,6-trinitrophenol has applications in the field of explosives and pyrotechnics due to its high energy content. It is also used in analytical chemistry as a reagent for the detection of various compounds.
Mechanism of Action
The mechanism of action of 8-methyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets in the central nervous system, leading to various pharmacological effects. The exact pathways and targets depend on the specific derivative being studied.
2,4,6-trinitrophenol exerts its effects through its explosive decomposition, which releases a large amount of energy. The molecular pathways involved in this process include the rapid breakdown of nitro groups, leading to the formation of gases and heat.
Comparison with Similar Compounds
Similar Compounds:
- Tropine
- Tropanol
- 3α-Tropanol
- 8-Azabicyclo[3.2.1]octan-3-ol
Uniqueness: 8-methyl-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific bicyclic structure, which imparts distinct pharmacological properties. Its combination with 2,4,6-trinitrophenol adds an additional layer of complexity, making it a compound of interest for both medicinal and industrial applications.
Properties
CAS No. |
1653-52-7 |
|---|---|
Molecular Formula |
C14H16N4O8 |
Molecular Weight |
368.30 g/mol |
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H13NO.C6H3N3O7/c1-9-6-2-3-7(9)5-8(10)4-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-7H,2-5H2,1H3;1-2,10H |
InChI Key |
FTXSRJKMBOSYQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(=O)C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Related CAS |
1653-52-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


